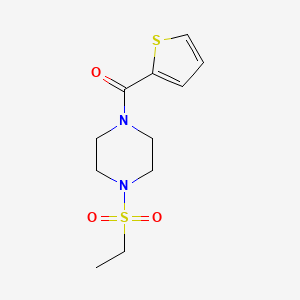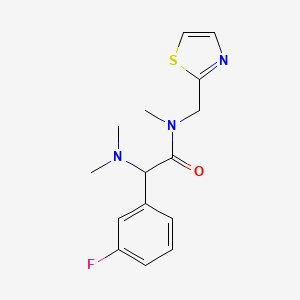![molecular formula C14H19F3N2 B5653084 1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5653084.png)
1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that features a piperazine ring substituted with an ethyl group and a trifluoromethylphenylmethyl group
Preparation Methods
The synthesis of 1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as trifluoromethylpyridines and triazole-pyrimidine hybrids These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties
Similar Compounds
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.
Properties
IUPAC Name |
1-ethyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-2-18-7-9-19(10-8-18)11-12-3-5-13(6-4-12)14(15,16)17/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTXULOATAPLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide](/img/structure/B5653002.png)
![9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5653006.png)
![5-(dimethylamino)-2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5653009.png)

![2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653024.png)


![5,6-dimethoxy-2-[2-(3-methoxypiperidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5653042.png)
![1-cyclohexyl-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5653044.png)
![ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B5653062.png)
![3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione](/img/structure/B5653066.png)
![N,N-dimethyl-N'-{[1-(3-thienylmethyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5653073.png)

![4-{2-[(5-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5653100.png)
